molecular formula C11H10N2O2S B3157638 4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine CAS No. 850852-86-7

4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B3157638
CAS RN: 850852-86-7
M. Wt: 234.28 g/mol
InChI Key: OYDIWYBKYNFSAJ-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine” seems to be a complex organic molecule. It contains a benzodioxol group and a thiazol group, which are common motifs in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

Although specific chemical reactions involving this compound were not found, related compounds undergo various chemical reactions, highlighting their reactivity and functional versatility.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.

Scientific Research Applications

Antioxidant Activity

The synthesis of 4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine has been investigated, and the resulting compounds were evaluated for their antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging, inflammation, and various diseases. Understanding the antioxidant potential of this compound can guide further research in this area.

Antiproliferative Potency

Another intriguing application lies in the realm of cancer research. Specifically, ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate (a derivative of our compound) has shown promise as an anticancer agent . Investigating its mechanism of action, selectivity, and potential for targeted therapy could yield valuable insights.

Histone Deacetylase (HDAC) Inhibition

The intermediate compound N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide has been utilized in the construction of trithiocarbonates as HDAC inhibitors . HDACs play a critical role in gene expression regulation, and inhibiting them has therapeutic implications for cancer, neurodegenerative diseases, and more.

Sedative and Hypotensive Properties

Historically, compounds containing the 1,3-benzodioxole moiety have been associated with sedative and hypotensive effects . Investigating the specific mechanisms behind these properties could lead to novel drug development.

Antibacterial and Antitumor Activities

The 1,3-benzodioxole ring system has also been linked to antibacterial and antitumor activities . Further studies on our compound’s interactions with bacterial cells and tumor models are warranted.

Spasmolytic Effects

Lastly, compounds with the 1,3-benzodioxole fragment have demonstrated spasmolytic effects . Understanding how our compound interacts with smooth muscle cells could have clinical implications for conditions involving muscle spasms.

Safety and Hazards

The safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-6-10(13-11(12)16-6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDIWYBKYNFSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239476
Record name 4-(1,3-Benzodioxol-5-yl)-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine

CAS RN

850852-86-7
Record name 4-(1,3-Benzodioxol-5-yl)-5-methyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850852-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Benzodioxol-5-yl)-5-methyl-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine

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